molecular formula C22H19NO4 B7729790 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone

1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone

Cat. No.: B7729790
M. Wt: 361.4 g/mol
InChI Key: YDCRGUPMFQDCQS-UHFFFAOYSA-N
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Description

The compound 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone is a polycyclic heterocyclic molecule featuring a complex fused-ring system. Key structural elements include:

  • Furan-2-ylmethyl substituent: A furan ring attached via a methyl group at the 9-position of the tetracyclic core.
  • 3,11-Dioxa-9-azatetracyclo framework: A tetracyclic system containing two oxygen atoms (3,11-dioxa) and one nitrogen atom (9-aza).
  • Ethanone group: A ketone functional group at the 5-position.
  • Methyl substituent: A methyl group at the 4-position.

The crystallographic validation tools referenced (e.g., SHELX , ORTEP ) are critical for confirming such intricate structures.

Properties

IUPAC Name

1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-13(24)19-14(2)27-22-17-8-4-3-7-16(17)21-18(20(19)22)11-23(12-26-21)10-15-6-5-9-25-15/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRGUPMFQDCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CC5=CC=CO5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by a series of cyclization and functionalization reactions to construct the tetracyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

The compound 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available research findings.

Chemical Properties and Structure

The compound features a unique tetracyclic structure that includes a furan moiety, which is known for its diverse biological activities. Its synthesis involves intricate organic reactions that yield a compound with significant potential for further functionalization and application.

Antagonist Activity

Recent studies have highlighted the compound's potential as an antagonist in pharmacological applications. For instance, it has been evaluated for its ability to inhibit specific receptors, which could lead to therapeutic developments in treating conditions such as cardiovascular diseases and metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications to the furan group can enhance its potency against certain biological targets .

Anticancer Properties

The compound's structural characteristics suggest it may exhibit anticancer properties. Research has shown that similar compounds with furan derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further investigations are necessary to elucidate its efficacy and safety profile in clinical settings.

Organic Electronics

Given its unique electronic properties derived from the conjugated system within its structure, this compound is being explored for applications in organic electronics. Its potential use as an organic semiconductor could pave the way for advancements in flexible electronics and photovoltaic devices . The incorporation of furan derivatives into polymer matrices has been shown to enhance charge transport properties, making this compound a candidate for further exploration in this field.

Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy makes it a suitable candidate for photovoltaic applications. Research indicates that similar compounds can be utilized in dye-sensitized solar cells (DSSCs), where they act as light-harvesting materials . The optimization of its molecular structure could lead to improved efficiency in energy conversion processes.

Case Study 1: Antagonist Development

A study conducted on various analogues of the compound demonstrated significant antagonistic activity against RXFP3 receptors. The results indicated that modifications at specific positions of the molecule could enhance receptor binding affinity and selectivity . This study underscores the importance of SAR in drug design and development.

Case Study 2: Organic Semiconductor Research

In another investigation focusing on organic semiconductors, researchers synthesized derivatives of the compound to assess their electronic properties. The findings revealed that certain modifications led to increased charge mobility and stability under operational conditions, suggesting potential applications in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the compound’s specific application.

Comparison with Similar Compounds

Heteroatom Variations

  • Oxygen vs. Sulfur : The target compound and feature oxygen-rich frameworks, while substitutes oxygen with sulfur (dithia), likely altering electronic properties and reactivity .

Substituent Diversity

  • Aromatic Groups : The furan substituent in the target compound differs from halogenated aryl groups in and methoxyphenyl groups in . Furan’s electron-rich nature could influence π-π interactions compared to electron-withdrawing halogens.
  • Deuteration : includes a deuterated phenylethyl group, a feature absent in the target compound but relevant for isotopic labeling in pharmacokinetic studies.

Crystallographic and Computational Insights

  • Software Utilization : Structures in were validated using SHELX and visualized via ORTEP , ensuring precise bond angle and torsion angle measurements (e.g., C4—C5—N1—C10 = 155.1° in ).
  • Torsional Strain : The target compound’s fused-ring system likely exhibits torsional strain comparable to hexacyclo frameworks in , affecting conformational stability.

Biological Activity

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple functional groups that may contribute to its biological activity. The presence of a furan moiety and a ketone group suggests potential interactions with biological targets, including enzymes and receptors.

Structural Formula

CnHmNpOq\text{C}_{n}\text{H}_{m}\text{N}_{p}\text{O}_{q}

Where n,m,p,qn,m,p,q represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively in the compound.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetracyclic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that these compounds can reduce the viability of various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Case Study: Tetracyclic Analogues

A study published in The Journal of Organic Chemistry explored the synthesis and biological evaluation of tetracyclic analogues similar to our compound. Results showed that several analogues exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Compounds containing furan and ketone groups have been reported to possess antibacterial and antifungal activities. Research has indicated that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Evaluation

In a recent study, a series of furan-containing compounds were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. The tetracyclic structure may allow it to fit into enzyme active sites effectively, thereby inhibiting their function.

Research Findings on Enzyme Inhibition

Research has identified similar compounds as effective inhibitors of various enzymes such as proteases and kinases. For example, one study found that a related compound inhibited PI3K/Akt signaling pathways crucial for cancer cell survival .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values in low micromolar
AntimicrobialMIC comparable to antibiotics
Enzyme InhibitionEffective against PI3K/Akt

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